CHEMBRDG-BB 5732055
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Overview
Description
CHEMBRDG-BB 5732055, also known by its IUPAC name (Z)-2-cyano-N-(4-hydroxyphenyl)-3-(2-methoxyphenyl)prop-2-enamide, is a chemical compound with the molecular formula C17H14N2O3 and a molar mass of 294.3 g/mol . This compound is utilized in various scientific research applications due to its unique chemical properties.
Chemical Reactions Analysis
CHEMBRDG-BB 5732055 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
CHEMBRDG-BB 5732055 is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biological pathways and interactions.
Industry: It is used in the production of various chemical products
Mechanism of Action
The mechanism of action of CHEMBRDG-BB 5732055 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, thereby modulating their activity. This interaction can lead to various biological responses, depending on the specific target and pathway involved.
Comparison with Similar Compounds
CHEMBRDG-BB 5732055 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
- (2Z)-2-cyano-N-(4-hydroxyphenyl)-3-(2-methoxyphenyl)acrylamide
- 2-Propenamide, 2-cyano-N-(4-hydroxyphenyl)-3-(2-methoxyphenyl)
Properties
IUPAC Name |
(Z)-2-cyano-N-(4-hydroxyphenyl)-3-(2-methoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3/c1-22-16-5-3-2-4-12(16)10-13(11-18)17(21)19-14-6-8-15(20)9-7-14/h2-10,20H,1H3,(H,19,21)/b13-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDHIFQMHEBZOHB-RAXLEYEMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=C(C#N)C(=O)NC2=CC=C(C=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C(/C#N)\C(=O)NC2=CC=C(C=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.